molecular formula C8H10BrNO B15318915 (S)-2-(1-Aminoethyl)-6-bromophenol

(S)-2-(1-Aminoethyl)-6-bromophenol

Cat. No.: B15318915
M. Wt: 216.07 g/mol
InChI Key: DHAHZRCPAWJDRX-YFKPBYRVSA-N
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Description

(S)-2-(1-Aminoethyl)-6-bromophenol is an organic compound that features a bromine atom, an amino group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminoethyl)-6-bromophenol typically involves the bromination of a precursor phenol compound followed by the introduction of the aminoethyl group. One common method involves the use of bromine in an organic solvent to achieve selective bromination at the desired position on the phenol ring. The aminoethyl group can then be introduced through a nucleophilic substitution reaction using an appropriate amine source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminoethyl)-6-bromophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives .

Scientific Research Applications

(S)-2-(1-Aminoethyl)-6-bromophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminoethyl)-6-bromophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(1-Aminoethyl)-6-bromophenol is unique due to the specific positioning of the bromine atom, which can influence its chemical reactivity and interactions with biological targets. This positional specificity can make it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]-6-bromophenol

InChI

InChI=1S/C8H10BrNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3/t5-/m0/s1

InChI Key

DHAHZRCPAWJDRX-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)Br)O)N

Canonical SMILES

CC(C1=C(C(=CC=C1)Br)O)N

Origin of Product

United States

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